molecular formula C13H12BrNO4S2 B4622964 ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Cat. No. B4622964
M. Wt: 390.3 g/mol
InChI Key: WZOGFZOFQSYJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and precise conditions. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves reactions of specific precursors and is characterized using methods like IR, Raman, NMR, and X-ray diffraction (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using spectroscopic and theoretical studies. For example, the study by İ. Koca et al. (2014) used various spectroscopic methods and theoretical calculations to determine the structure of a similar compound.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite complex. For example, the compound studied by İ. Koca et al. (2014) exhibited specific vibrational frequencies and molecular orbital energies, indicating its unique chemical behavior.

Physical Properties Analysis

The physical properties of such compounds, including their solvate forms, can be determined through experimental methods. For instance, the synthesis and characterization of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved examining its solvate form (İ. Koca et al., 2014).

Scientific Research Applications

1. Supramolecular Structures and Hydrogen Bonding

Research has explored the synthesis and characterization of molecules related to ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate, focusing on their supramolecular structures formed by hydrogen bonding. These studies provide insights into the assembly of complex molecular architectures, which could be relevant for the development of new materials with specific properties (Portilla et al., 2007).

2. Synthesis of Potential Antifolates

Another research direction involves the synthesis of analogues of folic acid, aiming to develop potential antifolate compounds. These studies include the design and synthesis of various substituted benzoate compounds as candidates for anticancer and antimicrobial applications (Borrell et al., 1998).

3. Biodegradation Studies

Biodegradation studies of long-term residual herbicides, like chlorimuron-ethyl, have identified microorganisms capable of degrading such compounds. These studies provide crucial insights into environmental remediation techniques, focusing on microbial strategies to mitigate the impact of agricultural chemicals (Li et al., 2016).

4. Antimicrobial Agents

Research has also been conducted on the synthesis and characterization of new quinazolines with potential antimicrobial properties. Such studies aim to develop novel compounds that can serve as effective agents against various bacterial and fungal pathogens (Desai et al., 2007).

properties

IUPAC Name

ethyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-3-5-10(6-4-9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOGFZOFQSYJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.